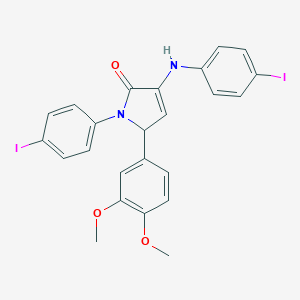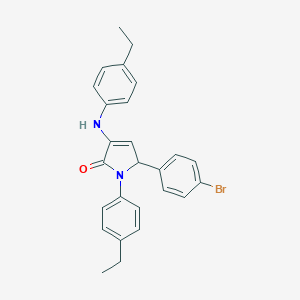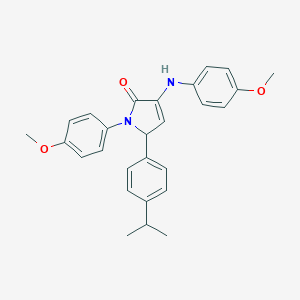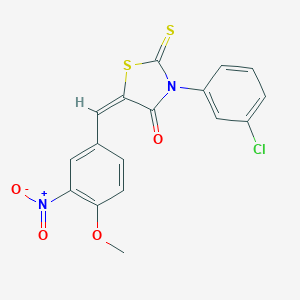
2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . The compound with 4-Fluorophenyl moiety was the most potent derivative in this series .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a piperazine ring, which is a heterocyclic amine, and an isoindoline-1,3-dione group . The empirical formula of the compound is C14H17N3O2 and it has a molecular weight of 259.30 .Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Compounds structurally similar to 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione have been studied for their luminescent properties and photo-induced electron transfer mechanisms. A study by Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, showing their potential as pH probes due to their fluorescence quantum yields being characteristic of pH-dependent luminescence.
Crystal Structure Analysis
The crystal structure of compounds with piperazine substituents, including their conformations and intermolecular interactions, has been extensively studied. For instance, Wang et al. (2010) reported on the structure of a compound with a piperazine ring adopting a chair conformation, offering insights into molecular packing facilitated by weak interactions.
Anticonvulsant Properties
Research by Kamiński et al. (2011) explored the anticonvulsant properties of new piperazine or morpholine acetamides derived from similar chemical structures. Their findings suggest significant potential in the development of new therapeutic agents for epilepsy.
Herbicidal Activity
In the agricultural sector, compounds akin to 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione have been identified as effective herbicides. Huang et al. (2005) discussed the herbicidal activity of isoindoline-1,3-diones, highlighting their inhibition of protoporphyrinogen oxidase, a critical enzyme for plant survival.
Synthetic Methodologies
The synthesis of related compounds often involves complex methodologies that contribute to the broader field of organic chemistry. For example, Zborovskii et al. (2011) reported on the halocyclization of similar diones, providing a pathway to new structures with potential biological activity.
Mécanisme D'action
Target of Action
The primary target of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The interaction of 2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a critical role in the central nervous system, influencing processes such as mood, reward, addiction, and motor control.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
Orientations Futures
The compound and its derivatives could function as potential acetylcholinesterase inhibitors . Further studies are necessary for the development of potent analogs . The compound has also been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . One of them was evaluated in vivo in a Parkinsonism mouse model .
Propriétés
IUPAC Name |
2-[2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-6-2-5-9-18(15)22-10-12-23(13-11-22)19(25)14-24-20(26)16-7-3-4-8-17(16)21(24)27/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCMOMGXDGKGTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(4-(o-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-{4'-nitro[1,1'-biphenyl]-4-yl}propanamide](/img/structure/B405317.png)
![8-bromo-1-chloro-4-(4-fluorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405319.png)
![3-(3-Chlorophenyl)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405321.png)
![3-butyl-3'-ethyl-5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-4-one]](/img/structure/B405322.png)

![5-[2-(2,4-Dichloro-benzyloxy)-benzylidene]-3-ethyl-2-thioxo-thiazolidin-4-one](/img/structure/B405324.png)
![2-Methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B405327.png)
![3-Allyl-5-[2-(2,4-dichloro-benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B405329.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B405332.png)
![1-allyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B405333.png)

![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405336.png)